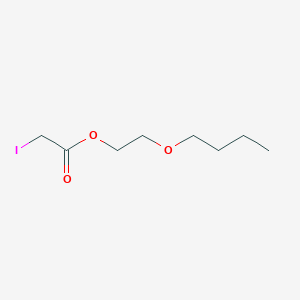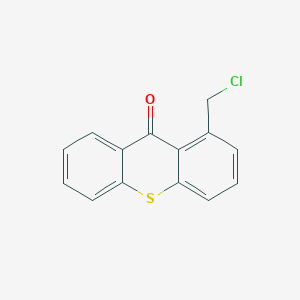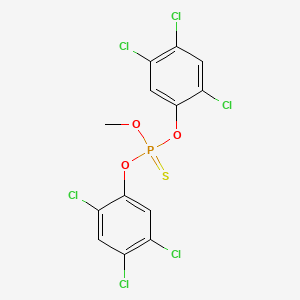![molecular formula C31H44N2O11 B14640039 Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene CAS No. 56791-69-6](/img/structure/B14640039.png)
Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,1’-methylenebis[4-isocyanato-3-methylbenzene] is a complex polymeric compound. This compound is primarily used in the production of polyurethanes, which are versatile materials utilized in various applications such as foams, elastomers, and coatings. The unique combination of its monomers imparts specific properties to the resulting polymer, making it suitable for specialized industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a step-growth polymerization process. The primary monomers used are hexanedioic acid, 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,1’-methylenebis[4-isocyanato-3-methylbenzene]. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high-molecular-weight polymers.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed in precise ratios. The reaction is catalyzed by specific catalysts to enhance the polymerization rate and yield. The resulting polymer is then processed into various forms such as sheets, foams, or coatings, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong covalent bonds with other molecules, enhancing its stability and performance. The pathways involved include the formation of urethane linkages, which contribute to the polymer’s mechanical properties and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol
- Hexanedioic acid, polymer with 1,4-butanediol, 1,2-ethanediol and 1,6-hexanediol
Uniqueness
Compared to similar compounds, hexanedioic acid, polymer with 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,1’-methylenebis[4-isocyanato-3-methylbenzene] offers unique properties such as enhanced thermal stability, mechanical strength, and chemical resistance. These attributes make it particularly suitable for demanding applications in various industries.
Properties
CAS No. |
56791-69-6 |
|---|---|
Molecular Formula |
C31H44N2O11 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H14N2O2.C6H10O4.C6H14O3.C2H6O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;3-1-2-4/h3-8H,9H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;3-4H,1-2H2 |
InChI Key |
HLZCVOMHLBDNFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Related CAS |
56791-69-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


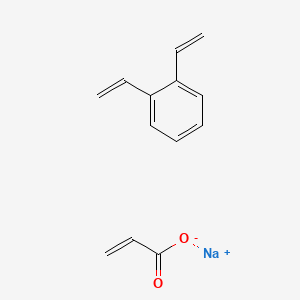
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
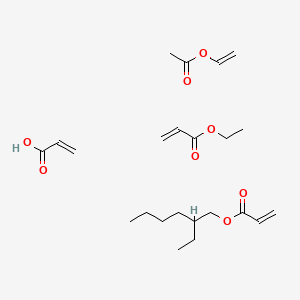
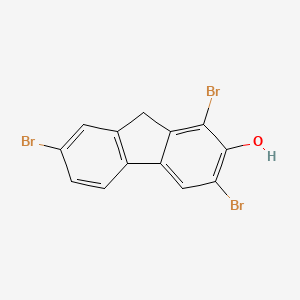

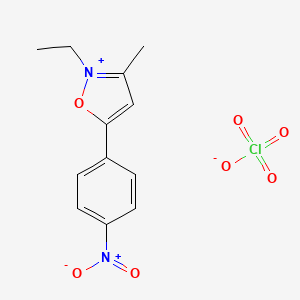
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
